

# Cross-Resistance Between Faropenem and Other Carbapenems: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Faropenem sodium hydrate*

Cat. No.: *B7897665*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance poses a significant threat to global health. Carbapenems are a class of last-resort antibiotics for treating severe infections caused by multidrug-resistant bacteria. Faropenem, an oral penem antibiotic with structural similarities to carbapenems, has raised concerns about the potential for cross-resistance.<sup>[1][2]</sup> This guide provides an objective comparison of faropenem's cross-resistance profile with other carbapenems, supported by experimental data, to inform research and drug development efforts.

## Executive Summary

Studies have demonstrated that induced resistance to faropenem can lead to cross-resistance to other carbapenems, particularly in Gram-negative bacteria such as *Escherichia coli* that produce extended-spectrum  $\beta$ -lactamases (ESBLs).<sup>[1][3][4]</sup> The primary mechanism identified involves mutations in outer membrane porin genes, such as *ompC*, which limits the entry of carbapenems into the bacterial cell.<sup>[1][3][4]</sup> This is a critical consideration, as the widespread use of an oral agent like faropenem could inadvertently select for resistance to essential intravenous carbapenems.<sup>[1]</sup>

## Quantitative Data on Cross-Resistance

The development of resistance to faropenem has been shown to directly impact the susceptibility of bacteria to other carbapenems. The following table summarizes key quantitative data from an in vitro study where ESBL-producing (CTX-M-15) and pan-

susceptible *E. coli* isolates were induced for resistance to faropenem through serial passaging. The minimum inhibitory concentrations (MICs) of various carbapenems were measured before and after resistance induction.

Table 1: Minimum Inhibitory Concentration (MIC) Shift in ESBL-Producing *E. coli* After Induced Faropenem Resistance[3][4]

| Antibiotic | Isolate<br>(Resistance<br>Mechanism) | Pre-exposure<br>MIC (mg/L) | Post-exposure<br>MIC (mg/L) | Fold Change<br>in MIC |
|------------|--------------------------------------|----------------------------|-----------------------------|-----------------------|
| Faropenem  | NSF1 (CTX-M-15)                      | 2                          | 64                          | 32x                   |
|            | NSF2 (CTX-M-15)                      | 1                          | 64                          | 64x                   |
|            | NSF3 (CTX-M-15)                      | 2                          | 64                          | 32x                   |
|            | NSF4 (Pan-susceptible)               | 1                          | 64                          | 64x                   |
| Ertapenem  | NSF1 (CTX-M-15)                      | ≤0.5                       | >8                          | >16x                  |
|            | NSF2 (CTX-M-15)                      | ≤0.5                       | 8                           | 16x                   |
|            | NSF3 (CTX-M-15)                      | ≤0.5                       | >8                          | >16x                  |
|            | NSF4 (Pan-susceptible)               | ≤0.5                       | ≤0.5                        | No change             |
| Meropenem  | NSF1 (CTX-M-15)                      | ≤0.5                       | >8                          | >16x                  |
|            | NSF2 (CTX-M-15)                      | ≤0.5                       | 2                           | 4x                    |
|            | NSF3 (CTX-M-15)                      | ≤0.5                       | 4                           | 8x                    |
|            | NSF4 (Pan-susceptible)               | ≤0.5                       | ≤0.5                        | No change             |
| Doripenem  | NSF1 (CTX-M-15)                      | ≤0.5                       | >4                          | >8x                   |

|                        |                 |      |           |    |
|------------------------|-----------------|------|-----------|----|
| NSF2 (CTX-M-15)        | ≤0.5            | 2    | 4x        |    |
| NSF3 (CTX-M-15)        | ≤0.5            | 4    | 8x        |    |
| NSF4 (Pan-susceptible) | ≤0.5            | ≤0.5 | No change |    |
| Imipenem               | NSF1 (CTX-M-15) | ≤0.5 | 4         | 8x |
| NSF2 (CTX-M-15)        | ≤0.5            | 1    | 2x        |    |
| NSF3 (CTX-M-15)        | ≤0.5            | 2    | 4x        |    |
| NSF4 (Pan-susceptible) | ≤0.5            | ≤0.5 | No change |    |

## In Vitro Activity of Faropenem Against Resistant Enterobacteriaceae

The following table summarizes the modal MICs of faropenem against a collection of clinical isolates with different resistance mechanisms.

Table 2: In Vitro Activity of Faropenem Against Cephalosporin-Resistant Enterobacteriaceae [5] [6] [7]

| Bacterial Species | Resistance Mechanism      | Faropenem Modal MIC (mg/L) |
|-------------------|---------------------------|----------------------------|
| Escherichia coli  | CTX-M or non-CTX-M ESBLs  | 0.5 - 1                    |
| Klebsiella spp.   | CTX-M or non-CTX-M ESBLs  | 0.5 - 1                    |
| Enterobacter spp. | ESBLs or derepressed AmpC | 2 - 4                      |
| Citrobacter spp.  | ESBLs or derepressed AmpC | 2 - 4                      |
| Serratia spp.     | AmpC-derepressed          | 8 - 16                     |

## Experimental Protocols

### Protocol 1: Induction of Faropenem Resistance by Serial Passaging

This method is used to select for and evaluate the development of resistance to faropenem in a controlled in vitro setting.

#### Materials:

- Bacterial isolates of interest
- Mueller-Hinton Broth (MHB)
- Faropenem analytical powder
- Sterile culture tubes
- Incubator (35°C ± 2°C)

#### Procedure:

- Initial MIC Determination: Determine the baseline MIC of faropenem for the bacterial isolates using a standard method such as broth microdilution.
- Serial Passaging Setup: For each isolate, prepare a series of tubes containing 2 mL of MHB with two-fold increasing concentrations of faropenem, starting from a sub-inhibitory

concentration.

- Inoculation: Inoculate the tubes with a standardized bacterial suspension (approximately  $5 \times 10^5$  CFU/mL).
- Incubation: Incubate the tubes at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Passaging: After incubation, identify the tube with the highest concentration of faropenem that shows bacterial growth. Use this culture to inoculate a new series of tubes with increasing faropenem concentrations.
- Repeat: Repeat the passaging process daily for a defined period (e.g., 7-10 days) or until a significant increase in the faropenem MIC is observed (e.g., to 64 mg/L).[1][4]
- Final Susceptibility Testing: Once faropenem resistance is induced, re-determine the MICs for faropenem and a panel of other carbapenems to assess for cross-resistance.[1]

## Protocol 2: Broth Microdilution MIC Testing

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

### Materials:

- Faropenem and other carbapenem analytical powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

### Procedure:

- Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.

- Prepare Inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Inoculate Plates: Add the standardized bacterial suspension to each well, except for a negative control well.
- Incubation: Cover the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[\[8\]](#)

## Protocol 3: Whole-Genome Sequencing (WGS) for Resistance Mechanism Identification

WGS is used to identify the genetic basis of antibiotic resistance.

Procedure:

- DNA Extraction: Extract high-quality genomic DNA from both the original (susceptible) and the faropenem-resistant bacterial isolates.
- Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform high-throughput sequencing.
- Bioinformatic Analysis:
  - Align the sequence reads from the resistant isolate to the genome of the original isolate or a reference genome.
  - Perform bioinformatic analysis to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic alterations that may be responsible for the resistance phenotype. This includes looking for mutations in genes encoding porins (e.g., *ompC*) or regulatory systems (e.g., *envZ*).[\[1\]](#)[\[3\]](#)[\[4\]](#)

# Visualizing Cross-Resistance Mechanisms and Workflows



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Increase in faropenem use – a hidden risk to the effectiveness of antibiotics of last resort – 2016 – ReAct [reactgroup.org]
- 3. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [static1.squarespace.com](http://static1.squarespace.com) [static1.squarespace.com]
- 5. Activity of faropenem against cephalosporin-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Cross-Resistance Between Faropenem and Other Carbapenems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7897665#cross-resistance-between-faropenem-and-other-carbapenems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)